molecular formula C20H15Cl2NO2S2 B4626802 3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4626802
M. Wt: 436.4 g/mol
InChI Key: GJPFNTOSGVRMJI-WOJGMQOQSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the condensation of rhodanine with aldehydes or ketones, leading to various substitutions at the 5th position of the thiazolidinone ring. A notable method involves reacting 3-allylrhodanine with 2-arylidene-4-methyl-5-oxopyrazolidinium ylides, unexpectedly forming 3-allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones in good yields. This process underscores the versatility and reactivity of the thiazolidinone core when subjected to different chemical environments (El Ajlaoui et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure analyses often utilize techniques like X-ray diffraction and NMR spectroscopy to elucidate the spatial arrangement of atoms within thiazolidinone derivatives. For instance, the crystal structure, Hirshfeld surface analysis, and computational studies of a similar thiazolidinone derivative demonstrated non-planar geometry, with inter- and intramolecular contacts such as C-H···O, C-H···S, and C-H···Cl playing significant roles in its stabilization and reactivity (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in various chemical reactions, including cycloadditions, condensations, and substitutions, influenced by their functional groups. For example, reactions with nitrile oxides produce a range of compounds, showcasing the thiazolidinones' capacity to undergo chemical transformations and form novel structures with potential biological activities (Kandeel & Youssef, 2001).

Scientific Research Applications

Structural and Computational Analysis

The structural characteristics and computational analysis of thiazolidin-4-one derivatives, similar to 3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, have been extensively studied. For instance, the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative revealed significant insights into its geometrical parameters and intermolecular interactions, including C-H···O, C-H···S, and C-H···Cl contacts. These studies are crucial for understanding the molecular properties and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Khelloul et al., 2016).

Ligand Design and Asymmetric Catalysis

Thiazolidin-4-one derivatives have also been explored as ligands in asymmetric catalysis. Research has shown that thiazolidine-alcohol ligands, derived from amino acids like cysteine and methionine, can be effectively used in palladium-catalyzed asymmetric allylations. This application demonstrates the versatility of thiazolidin-4-one derivatives in synthetic chemistry, offering pathways to produce chiral molecules with high enantioselectivity (Schneider et al., 2004).

Reactivity and Synthetic Utility

The reactivity of thiazolidin-4-one derivatives with nitrile oxides has been studied, showcasing the potential of these compounds in synthetic chemistry. The reaction leads to the formation of various compounds, including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines, demonstrating the synthetic utility of thiazolidin-4-one derivatives in constructing complex molecular structures (Kandeel & Youssef, 2001).

Thermodynamic and Optical Properties

Thiazolidin-4-one derivatives have been analyzed for their thermodynamic properties and interactions with metal complexes. Studies have shown that these compounds exhibit spontaneous, endothermic, and entropically favorable formation of metal complexes, indicating their potential use in coordination chemistry and material science (El‐Bindary et al., 2016). Additionally, the linear and nonlinear optical properties of azo derivatives of thiazolidin-4-ones have been investigated, revealing their potential applications in optoelectronic devices (El-Ghamaz et al., 2018).

properties

IUPAC Name

(5E)-5-[[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO2S2/c1-2-8-23-19(24)18(27-20(23)26)11-13-4-3-5-15(9-13)25-12-14-6-7-16(21)17(22)10-14/h2-7,9-11H,1,8,12H2/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPFNTOSGVRMJI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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